molecular formula C11H11N3O B1233078 Ici 153110 CAS No. 87164-90-7

Ici 153110

Cat. No.: B1233078
CAS No.: 87164-90-7
M. Wt: 201.22 g/mol
InChI Key: NTIZSASEORJCSP-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 153110 involves the preparation of pyridyl diazinone derivatives. The specific synthetic routes and reaction conditions are not widely published, but it generally involves the use of pyridine derivatives and diazinone intermediates . The reaction conditions typically include controlled temperatures and the use of organic solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control measures to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

ICI 153110 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridyl diazinone compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ICI 153110 is unique due to its specific molecular structure and its distinct profile of enzyme inhibition and induction. Unlike ICI 170777, this compound significantly increases levels of total P450 and other enzymes in rat microsomes, indicating a unique induction profile . This makes this compound a valuable compound for studying the effects of phosphodiesterase inhibition on cyclic nucleotide metabolism and enzyme activity.

Properties

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11-4-3-10(13-14-11)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZSASEORJCSP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NN=C1/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338836
Record name 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87164-90-7
Record name ICI 153110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087164907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-153110
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51BP2CBJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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